molecular formula C7H10N2O2 B3042391 ethyl 4-methyl-1H-pyrazole-5-carboxylate CAS No. 6076-12-6

ethyl 4-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B3042391
CAS No.: 6076-12-6
M. Wt: 154.17 g/mol
InChI Key: QIBGZMYYGTXSQD-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a methyl group at position 4 and an ethyl ester moiety at position 5 of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and tunable electronic properties .

Key properties include:

  • Molecular Formula: C₇H₁₀N₂O₂
  • Molecular Weight: 154.17 g/mol
  • CAS Number: 6076-12-6 (as per ) .

Properties

IUPAC Name

ethyl 4-methyl-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-5(2)4-8-9-6/h4H,3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBGZMYYGTXSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of ethyl acetoacetate with hydrazine derivatives under acidic or basic conditions. One common method includes heating a mixture of ethyl acetoacetate and hydrazine hydrate in ethanol, followed by the addition of an acid catalyst . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or bases may be used to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazole carboxylic acids, and pyrazole alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 4-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Differences

The substituents and their positions on the pyrazole ring significantly influence the physicochemical and biological properties of these compounds. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrazole Carboxylates
Compound Name CAS Molecular Formula Substituents (Position) Key Functional Groups
Ethyl 4-methyl-1H-pyrazole-5-carboxylate 6076-12-6 C₇H₁₀N₂O₂ 4-methyl, 5-ester Ethyl ester, methyl group
Ethyl 4-methyl-1H-pyrazole-3-carboxylate 6076-12-6* C₇H₁₀N₂O₂ 4-methyl, 3-ester Ethyl ester, methyl group
Mthis compound 1094346-30-1 C₆H₈N₂O₂ 4-methyl, 5-ester Methyl ester, methyl group
Ethyl 3-(4-chlorophenyl)-4-methyl-1H-pyrazole-5-carboxylate - C₁₃H₁₃ClN₂O₂ 3-(4-chlorophenyl), 4-methyl, 5-ester Chlorophenyl, ester, methyl
Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate 21253-62-3 C₁₂H₁₉N₃O₂ 5-amino, 1-cyclohexyl, 4-ester Amino, cyclohexyl, ester

Physical and Spectral Properties

  • Melting Points :
    • Ethyl 3-(cyclohexylmethyl)-4-methyl-1H-pyrazole-5-carboxylate: 84–85°C .
    • 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid: 136°C .
  • Spectral Data :
    • High-Resolution Mass Spectrometry (HRMS) for ethyl 3-(cyclohexylmethyl)-4-methyl-1H-pyrazole-5-carboxylate: m/z 245.1299 (M+H) .

Biological Activity

Ethyl 4-methyl-1H-pyrazole-5-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Properties : Several studies have shown that pyrazole derivatives, including this compound, can inhibit the proliferation of various cancer cell lines. For instance, compounds with a pyrazole scaffold have demonstrated significant cytotoxic effects against colorectal cancer cell lines such as HCT116 and HT29, with IC50 values in the low micromolar range .
  • Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties, showing efficacy against a variety of pathogens. This includes both antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Some studies suggest that pyrazole compounds can modulate inflammatory pathways, contributing to their therapeutic potential in treating inflammatory diseases .

The mechanism of action for this compound is primarily linked to its ability to interact with specific molecular targets involved in cell proliferation and survival. The compound may induce cell cycle arrest, particularly at the G2/M phase, leading to apoptosis in cancer cells. This was evidenced by viability staining assays that indicated non-necrotic cell death mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups at specific positions on the pyrazole ring enhances the inhibitory activity against cancer cells. For example, compounds with halogen substituents have shown increased potency compared to their unsubstituted counterparts .
  • Carboxyl Group Importance : The carboxyl group at the 5-position of the pyrazole ring has been identified as critical for maintaining biological activity. Modifications at this position can significantly alter the compound's efficacy .

Case Studies

Several notable studies have explored the biological activity of this compound and related compounds:

  • Cytotoxicity Against Cancer Cell Lines : A study synthesized various pyrazole derivatives and evaluated their cytotoxicity against several human cancer cell lines. The most active compounds inhibited cell proliferation effectively, highlighting the potential use of these derivatives in cancer therapy .
  • Antimicrobial Testing : Research demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
  • In Vivo Studies : In vivo experiments have shown that certain pyrazole derivatives can reduce tumor growth in animal models, further supporting their anticancer potential and warranting further clinical investigation .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeCell Line/PathogenIC50/EC50 ValueReference
CytotoxicityHCT116 (Colorectal)Low micromolar range
AntimicrobialStaphylococcus aureusEffective
Anti-inflammatoryIn vitro modelsNot specified
Tumor Growth InhibitionXenograft modelsSignificant reduction

Q & A

Q. What are the common synthetic routes for ethyl 4-methyl-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate can react with hydrazine derivatives (e.g., phenylhydrazine) and a carbonyl source (e.g., DMF-DMA) under reflux conditions. This method yields the pyrazole core, with subsequent esterification or functionalization steps to introduce substituents . Alternative routes may involve Suzuki-Miyaura cross-coupling for aryl-substituted analogs, using palladium catalysts like Pd(PPh₃)₄ and aryl boronic acids .

Q. How is this compound characterized using spectroscopic methods?

Characterization involves:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions and ester functionality (e.g., ester carbonyl signals at ~165-170 ppm).
  • IR : Absorption bands for C=O (ester, ~1700 cm⁻¹) and N-H (pyrazole, ~3200 cm⁻¹).
  • X-ray crystallography : To resolve ambiguities in regiochemistry and confirm molecular packing .
  • Mass spectrometry : For molecular ion (M⁺) verification and fragmentation patterns .

Q. What purification techniques are recommended for this compound?

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20-50% EtOAc).
  • Recrystallization : Polar solvents like ethanol or methanol yield high-purity crystals.
  • HPLC/GC : For final purity assessment, especially when synthesizing derivatives for biological studies .

Q. What safety precautions are necessary when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in the synthesis of this compound?

  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to stabilize intermediates.
  • Temperature control : Microwave-assisted synthesis at 80-100°C can reduce reaction time and improve regioselectivity .

Q. What strategies are employed to resolve contradictions in spectral data for pyrazole derivatives?

  • DFT calculations : Compare experimental NMR/IR data with theoretical spectra generated via Gaussian or ADF software to validate structural assignments .
  • Isotopic labeling : Use deuterated analogs to distinguish overlapping signals in crowded spectral regions.
  • Crystallographic refinement : Re-examine X-ray data with programs like SHELXL to resolve ambiguities in bond angles or torsional strains .

Q. How can computational chemistry methods aid in the structural analysis of this compound?

  • Molecular docking : Predict binding conformations for biological targets (e.g., enzyme active sites).
  • DFT optimization : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and electronic properties.
  • MD simulations : Study solvation effects and stability in aqueous/organic matrices .

Q. How can the ester group in this compound be selectively modified to other functional groups?

  • Hydrolysis : Treat with NaOH/EtOH to convert the ester to a carboxylic acid (e.g., 4-methyl-1H-pyrazole-5-carboxylic acid) .
  • Transesterification : React with alcohols (e.g., methanol) under acid catalysis to switch ester groups.
  • Aminolysis : Use primary amines to yield amide derivatives, monitored by TLC for completion .

Q. What are the challenges in regiochemical control during pyrazole ring formation?

  • Steric effects : Bulky substituents (e.g., phenyl groups) favor formation of the 1,3-diaryl isomer.
  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) direct cyclization to specific positions.
  • Reagent choice : DMF-DMA promotes enamine formation, biasing regioselectivity toward the 5-carboxylate isomer .

Q. How can stability studies inform storage conditions for this compound?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>150°C suggests room-temperature stability).
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation.
  • Moisture control : Use desiccants for hygroscopic batches, as ester hydrolysis can occur in humid environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-methyl-1H-pyrazole-5-carboxylate
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